1H and 13C NMR chemical shifts for (4-Bromophenyl)dimethoxy(methyl)silane
1H and 13C NMR chemical shifts for (4-Bromophenyl)dimethoxy(methyl)silane
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromophenyl)dimethoxy(methyl)silane
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (4-Bromophenyl)dimethoxy(methyl)silane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for predicting and interpreting the NMR spectra of this compound. We will delve into the electronic effects of the substituents on the phenyl ring and the silicon center, present tabulated predicted chemical shift values, and provide a robust, self-validating experimental protocol for acquiring high-quality NMR data. The guide is grounded in authoritative spectroscopic principles and supported by references to established literature.
Introduction: The Structural Significance of (4-Bromophenyl)dimethoxy(methyl)silane
(4-Bromophenyl)dimethoxy(methyl)silane is a versatile organosilane compound. Its structure, featuring a para-substituted bromophenyl group attached to a dimethoxy(methyl)silyl moiety, makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the silyl group can be functionalized and the bromo-substituent provides a reactive handle. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide will provide the foundational knowledge to understand and utilize ¹H and ¹³C NMR for the unambiguous characterization of this molecule.
The core of NMR spectroscopy lies in the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Therefore, by analyzing the chemical shifts, we can deduce the connectivity and electronic nature of the atoms within a molecule.
Theoretical Analysis of Expected Chemical Shifts
The chemical shifts in (4-Bromophenyl)dimethoxy(methyl)silane are primarily influenced by the interplay of inductive and resonance (mesomeric) effects of the substituents on the aromatic ring and the silicon atom.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons attached to the silicon.
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Aromatic Protons (H-2, H-3, H-5, H-6): The para-substitution pattern of the phenyl ring will result in a characteristic AA'BB' spin system, which often appears as two distinct doublets.[1]
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The bromine atom is an electronegative, deactivating group that exhibits a net electron-withdrawing inductive effect and a weaker electron-donating resonance effect.[2]
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The dimethoxy(methyl)silyl group is generally considered to be electron-donating.
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Consequently, the protons ortho to the bromine atom (H-3 and H-5) are expected to be shifted downfield (higher ppm) compared to the protons ortho to the silyl group (H-2 and H-6). The coupling constant between these adjacent protons (³JHH) is typically in the range of 7-9 Hz.
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Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift will be influenced by the electronegativity of the oxygen and the silicon atom to which they are attached.
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Methyl Protons (Si-CH₃): The three protons of the methyl group directly bonded to the silicon atom will also appear as a singlet. This signal is typically found in the upfield region of the spectrum due to the lower electronegativity of silicon compared to carbon.
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum will provide complementary information, with distinct signals for each unique carbon environment.
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Aromatic Carbons:
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C-1 (ipso-carbon attached to Si): The chemical shift of this carbon will be influenced by the silyl substituent.
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C-4 (ipso-carbon attached to Br): The bromine atom exhibits a "heavy atom effect," which, counterintuitively, causes an upfield shift (lower ppm) for the directly attached carbon compared to what would be expected based on electronegativity alone.[3]
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C-2, C-6 and C-3, C-5: Due to the symmetry of the para-substituted ring, two signals are expected for the four protonated aromatic carbons. The electronic effects of the bromo and silyl groups will differentiate their chemical shifts.
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Methoxy Carbon (-OCH₃): A single resonance is expected for the two equivalent methoxy carbons.
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Methyl Carbon (Si-CH₃): A single signal in the upfield region is anticipated for the methyl carbon attached to the silicon.
Predicted NMR Data
Based on the analysis of substituent effects and data from analogous compounds[4][5], the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-Bromophenyl)dimethoxy(methyl)silane. These values are estimates and may vary depending on the solvent and concentration.[6][7][8]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| H-2, H-6 | 7.45 - 7.55 | Doublet | 2H |
| H-3, H-5 | 7.55 - 7.65 | Doublet | 2H |
| -OCH₃ | 3.50 - 3.70 | Singlet | 6H |
| Si-CH₃ | 0.20 - 0.40 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) |
| C-1 | 135 - 140 |
| C-2, C-6 | 134 - 136 |
| C-3, C-5 | 131 - 133 |
| C-4 | 124 - 128 |
| -OCH₃ | 50 - 52 |
| Si-CH₃ | -2 - 2 |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation
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Analyte Purity: Ensure the (4-Bromophenyl)dimethoxy(methyl)silane sample is of high purity (>95%). Impurities can introduce extraneous signals and complicate spectral interpretation.
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.[9] For studying solvent effects, other solvents such as benzene-d₆ or acetone-d₆ can be used.[8][10]
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time on modern NMR spectrometers.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[11] TMS is chemically inert and its sharp singlet signal does not typically overlap with analyte signals.
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Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
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Spectral Width: 12-16 ppm. This range comfortably encompasses the expected chemical shifts.
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Acquisition Time: 2-4 seconds. A longer acquisition time improves digital resolution.
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Relaxation Delay (d1): 1-2 seconds. This allows for sufficient relaxation of the protons between scans, ensuring accurate integration.
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Number of Scans: 8-16 scans. This is typically adequate to achieve a good signal-to-noise ratio for a sample of this concentration.
¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.
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Spectral Width: 200-240 ppm. This covers the full range of common organic carbon chemical shifts.[12]
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Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024-4096 scans. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
Data Processing
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Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.
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Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Visualization of Molecular Structure and Logical Workflow
To visually correlate the predicted NMR data with the molecular structure, the following diagram is provided.
Figure 1: Molecular structure of (4-Bromophenyl)dimethoxy(methyl)silane with atom numbering.
The logical workflow for NMR analysis is a systematic process that ensures accurate and reliable results.
Figure 2: Logical workflow for NMR-based structural elucidation.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectra of (4-Bromophenyl)dimethoxy(methyl)silane. By comprehending the influence of electronic effects on chemical shifts and adhering to a rigorous experimental protocol, researchers can confidently acquire and interpret high-quality NMR data for this and structurally related compounds. The predictive data and methodologies presented herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, facilitating the unambiguous structural characterization of novel molecules.
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